tert-Butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate tert-Butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Brand Name: Vulcanchem
CAS No.: 1160247-30-2
VCID: VC3365620
InChI: InChI=1S/C18H22BrNO3/c1-17(2,3)23-16(22)20-8-6-18(7-9-20)11-15(21)13-10-12(19)4-5-14(13)18/h4-5,10H,6-9,11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C2C=CC(=C3)Br
Molecular Formula: C18H22BrNO3
Molecular Weight: 380.3 g/mol

tert-Butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

CAS No.: 1160247-30-2

Cat. No.: VC3365620

Molecular Formula: C18H22BrNO3

Molecular Weight: 380.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate - 1160247-30-2

Specification

CAS No. 1160247-30-2
Molecular Formula C18H22BrNO3
Molecular Weight 380.3 g/mol
IUPAC Name tert-butyl 5-bromo-3-oxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate
Standard InChI InChI=1S/C18H22BrNO3/c1-17(2,3)23-16(22)20-8-6-18(7-9-20)11-15(21)13-10-12(19)4-5-14(13)18/h4-5,10H,6-9,11H2,1-3H3
Standard InChI Key ZYHGCPHMBLZTFS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C2C=CC(=C3)Br
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C2C=CC(=C3)Br

Introduction

Synthesis

The synthesis of tert-butyl 5-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate involves multi-step organic reactions:

  • Starting Materials:

    • Indene derivatives.

    • Piperidine or its derivatives.

    • Brominating agents (e.g., NBS for selective bromination).

    • tert-Butyl chloroformate for esterification.

  • Key Steps:

    • Formation of the spiro linkage between the indene and piperidine rings.

    • Bromination at the 5-position of the indene ring.

    • Introduction of the tert-butyl ester group via esterification.

These reactions are typically conducted under controlled conditions to ensure regioselectivity and high yield.

Medicinal Chemistry

The spirocyclic scaffold present in this compound is of interest in drug design due to its rigid structure, which can enhance binding specificity to biological targets:

  • It may serve as a precursor for developing inhibitors targeting enzymes like proteases or kinases.

  • The bromine atom allows further functionalization, enabling the synthesis of analogs for biological testing.

Synthetic Chemistry

This compound can act as an intermediate in organic synthesis:

  • The reactive bromine group facilitates cross-coupling reactions (e.g., Suzuki or Heck reactions).

  • The tert-butyl ester can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid for further derivatization.

Analytical Characterization

Characterization methods used for this compound include:

  • NMR Spectroscopy:

    • Proton (1H^1H) and Carbon (13C^{13}C) NMR confirm the chemical environment of each atom.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=380m/z = 380, consistent with its molecular weight .

  • Infrared Spectroscopy (IR):

    • Key peaks include carbonyl stretching (~1700 cm1^{-1}) and C-Br stretching (~600–700 cm1^{-1}).

  • X-ray Crystallography:

    • Provides detailed information about bond lengths, angles, and the spirocyclic configuration.

Safety Information

AspectDetails
HandlingUse gloves and eye protection; avoid inhalation or skin contact due to potential irritant properties .
StorageStore in a cool, dry place away from light and moisture .
Hazard IdentificationLikely classified as harmful if swallowed or inhaled; detailed toxicological data unavailable but inferred from related compounds .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator